molecular formula C21H16BrN5O2S B12219721 5-bromo-2-[(4-methylbenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

5-bromo-2-[(4-methylbenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B12219721
M. Wt: 482.4 g/mol
InChI Key: GSFKEFWDYGAMHX-UHFFFAOYSA-N
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Description

5-bromo-2-[(4-methylbenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(4-methylbenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Thioether Formation: The sulfanyl group can be introduced by reacting the brominated pyrimidine with 4-methylbenzyl mercaptan in the presence of a base such as potassium carbonate.

    Amidation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine, such as 4-phenyl-1,2,5-oxadiazol-3-amine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the nitro group.

    Substituted Pyrimidines: From nucleophilic substitution of the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with a particular enzyme or receptor, inhibiting or modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: Lacks the oxadiazole ring.

    2-[(4-methylbenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the oxadiazole ring in 5-bromo-2-[(4-methylbenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide makes it unique compared to similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16BrN5O2S

Molecular Weight

482.4 g/mol

IUPAC Name

5-bromo-2-[(4-methylphenyl)methylsulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C21H16BrN5O2S/c1-13-7-9-14(10-8-13)12-30-21-23-11-16(22)18(24-21)20(28)25-19-17(26-29-27-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,25,27,28)

InChI Key

GSFKEFWDYGAMHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NON=C3C4=CC=CC=C4)Br

Origin of Product

United States

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